molecular formula C8H5Cl2NO2S B1349347 2-[(2,4-Dichlorophenyl)sulfonyl]acetonitrile CAS No. 87475-64-7

2-[(2,4-Dichlorophenyl)sulfonyl]acetonitrile

Cat. No. B1349347
CAS RN: 87475-64-7
M. Wt: 250.1 g/mol
InChI Key: RIJAUKHQIOCSTA-UHFFFAOYSA-N
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Description

2-[(2,4-Dichlorophenyl)sulfonyl]acetonitrile is a chemical compound with the molecular formula C8H5Cl2NO2S1. It has a molecular weight of 250.1 g/mol1.



Synthesis Analysis

Unfortunately, the specific synthesis process for 2-[(2,4-Dichlorophenyl)sulfonyl]acetonitrile is not readily available in the search results. However, it is available for purchase from various chemical suppliers23.



Molecular Structure Analysis

The molecular structure of 2-[(2,4-Dichlorophenyl)sulfonyl]acetonitrile consists of a sulfonyl group attached to a dichlorophenyl group and an acetonitrile group1. The InChI string for this compound is InChI=1S/C8H5Cl2NO2S/c9-6-1-2-8 (7 (10)5-6)14 (12,13)4-3-11/h1-2,5H,4H21.



Chemical Reactions Analysis

The specific chemical reactions involving 2-[(2,4-Dichlorophenyl)sulfonyl]acetonitrile are not provided in the search results.



Physical And Chemical Properties Analysis

The physical and chemical properties of 2-[(2,4-Dichlorophenyl)sulfonyl]acetonitrile include a molecular weight of 250.10 g/mol, a computed XLogP3 of 2, no hydrogen bond donors, three hydrogen bond acceptors, two rotatable bonds, an exact mass of 248.9418050 g/mol, a monoisotopic mass of 248.9418050 g/mol, a topological polar surface area of 66.3 Ų, 14 heavy atoms, no formal charge, and a complexity of 3401.


Scientific Research Applications

Electropolymerization and Electrochemical Properties

The oxidative electropolymerization of Ruthenium aminophenanthroline metallopolymer films from an ionic liquid, including acetonitrile, has shown significant advancements in electrochemical and photonic properties. This process demonstrates a much faster deposition rate in ionic liquids compared to conventional solvents like acetonitrile, affecting film morphology and electrochemiluminescence (ECL) intensities. Such findings suggest potential applications in developing advanced electrochemical devices and sensors (Venkatanarayanan et al., 2008).

Sulfonation Efficiency

Research has explored the efficient sulfonation of various phenylsulfonyl compounds using chlorosulfonic acid in acetonitrile. This process facilitates the direct synthesis of sulfonyl chlorides and their derivatives, revealing a clean and operationally simple protocol. Such advancements could significantly impact the synthesis of sulfonamide derivatives for various industrial and pharmaceutical applications (Janosik et al., 2006).

Synthesis and Characterization of Sulfonyl Compounds

Studies on the electropolymerization of self-doped polythiophene in acetonitrile containing FSO3H have led to the synthesis of sulfonated polythiophene films. These films exhibit solubility and conductivity properties dependent on the degree of sulfonation, suggesting potential for use in conductive materials and coatings (Udum et al., 2004).

Advanced Synthesis Techniques

The synthesis of sulfonyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes has been achieved, showcasing base-induced chemiluminescence. These compounds offer a new avenue for the study of light-emitting materials and the development of chemiluminescent probes (Watanabe et al., 2010).

Environmental Applications

The selective removal of 2,4-dichlorophenol from contaminated water using molecularly imprinted polymers (MIPs) prepared in acetonitrile demonstrates a significant stride in environmental cleanup efforts. This approach offers a highly selective and efficient method for purifying water contaminated with specific pollutants (Li et al., 2009).

Safety And Hazards

The safety and hazards associated with 2-[(2,4-Dichlorophenyl)sulfonyl]acetonitrile are not specified in the search results. However, a Material Safety Data Sheet (MSDS) is available for reference2.


Future Directions

The future directions for the use and study of 2-[(2,4-Dichlorophenyl)sulfonyl]acetonitrile are not specified in the search results. Further research and studies are needed to explore its potential applications and implications.


properties

IUPAC Name

2-(2,4-dichlorophenyl)sulfonylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2NO2S/c9-6-1-2-8(7(10)5-6)14(12,13)4-3-11/h1-2,5H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIJAUKHQIOCSTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)S(=O)(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10371051
Record name (2,4-Dichlorobenzene-1-sulfonyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2,4-Dichlorophenyl)sulfonyl]acetonitrile

CAS RN

87475-64-7
Record name (2,4-Dichlorobenzene-1-sulfonyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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